

Spectroscopic Characterization of Methyl 4-methylnicotinate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	<i>Methyl 4-methylnicotinate hydrochloride</i>
CAS No.:	1352443-13-0
Cat. No.:	B594948

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 4-methylnicotinate hydrochloride** ($C_8H_{10}ClNO_2$), a key intermediate in pharmaceutical synthesis. While direct spectroscopic data for the hydrochloride salt is not extensively published, this guide synthesizes information from its free base, Methyl 4-methylnicotinate, and related pyridine derivatives to present a comprehensive characterization. This document will cover the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.

Introduction

Methyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative with significant applications in medicinal chemistry and drug development.[1][2] The structural integrity and purity of such intermediates are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Spectroscopic methods provide a powerful, non-destructive means to confirm the chemical structure and identify impurities. This guide serves as a practical resource for scientists, detailing the expected spectroscopic signatures of **Methyl 4-methylnicotinate hydrochloride** and the rationale behind their interpretation.

Given the limited availability of published spectra for the hydrochloride salt, this guide will leverage data from the corresponding free base, Methyl 4-methylnicotinate (CAS 33402-75-4), and the closely related compound, Methyl nicotinate.[3][4] The effect of protonation on the pyridine nitrogen will be discussed in the context of each spectroscopic technique.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of **Methyl 4-methylnicotinate hydrochloride**.

The key structural features include:

- A pyridine ring, which is aromatic.
- A methyl group at the 4-position of the pyridine ring.
- A methyl ester group at the 3-position.
- A hydrochloride salt formed by the protonation of the pyridine nitrogen.

These features will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy

Experimental Protocol: A sample of **Methyl 4-methylnicotinate hydrochloride** (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.5-0.7 mL). The spectrum is recorded on a 400 MHz or higher field spectrometer.[5] The use of a solvent capable of hydrogen exchange, like D₂O, will result in the disappearance of the N-H proton signal.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.1 - 9.3	s	1H	H-2 (Pyridine)
~8.8 - 9.0	s	1H	H-6 (Pyridine)
~7.8 - 8.0	s	1H	H-5 (Pyridine)
~4.0	s	3H	-OCH ₃ (Ester)
~2.6	s	3H	-CH ₃ (Pyridine)
~13-15 (broad)	s	1H	N ⁺ -H (in DMSO-d ₆)

Interpretation and Causality:

- **Pyridine Protons:** The protonation of the pyridine nitrogen leads to a significant downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons at the 2 and 6 positions are most affected. The expected pattern is three singlets for the aromatic protons due to the substitution pattern.
- **Ester and Methyl Protons:** The methyl ester protons (-OCH₃) are expected to appear as a singlet around 4.0 ppm. The methyl group attached to the pyridine ring will also be a singlet, typically found further upfield around 2.6 ppm.
- **N⁺-H Proton:** In a non-exchanging solvent like DMSO-d₆, the proton on the nitrogen will appear as a broad singlet at a very downfield chemical shift, characteristic of an acidic proton.

¹³C NMR Spectroscopy

Experimental Protocol: A more concentrated sample (~20-50 mg) is prepared in a deuterated solvent as for ^1H NMR. A proton-decoupled ^{13}C NMR spectrum is acquired on a 100 MHz or higher spectrometer.

Expected ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~150 - 155	C-4 (Pyridine)
~145 - 150	C-2, C-6 (Pyridine)
~125 - 130	C-3, C-5 (Pyridine)
~53	-OCH ₃ (Ester)
~20	-CH ₃ (Pyridine)

Interpretation and Causality:

- **Carbonyl Carbon:** The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 165 ppm.
- **Pyridine Carbons:** Similar to the protons, the pyridine carbons will be shifted downfield upon protonation. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the methyl group (C-4) will show significant shifts.
- **Methyl Carbons:** The methyl ester carbon will appear around 53 ppm, while the methyl carbon on the ring will be significantly more shielded, appearing around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory.[4]

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 - 3300	Broad, Strong	N ⁺ -H stretch
~2800 - 3000	Medium	C-H stretch (aromatic and aliphatic)
~1730 - 1750	Strong	C=O stretch (ester)
~1600 - 1640	Medium	C=C and C=N ring stretching (pyridine)
~1100 - 1300	Strong	C-O stretch (ester)

Interpretation and Causality:

- **N⁺-H Stretch:** The most significant feature for the hydrochloride salt is the broad and strong absorption band in the 3000-3300 cm⁻¹ region, corresponding to the stretching vibration of the N⁺-H bond.
- **C=O Stretch:** A strong, sharp peak between 1730 and 1750 cm⁻¹ is characteristic of the ester carbonyl group.
- **Pyridine Ring Vibrations:** The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1640 cm⁻¹ region.
- **C-O Stretch:** The C-O single bond stretching of the ester group will result in a strong absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

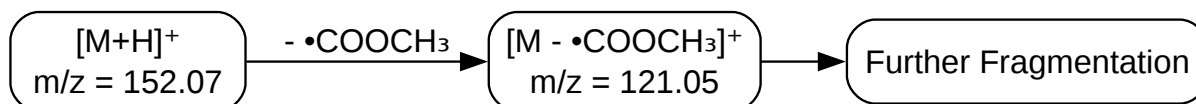
Experimental Protocol: The mass spectrum can be obtained using various ionization techniques. Electrospray Ionization (ESI) is well-suited for this pre-charged molecule. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Expected Mass Spectrum Data (ESI+):

m/z (amu)	Interpretation
152.07	$[M+H]^+$ of the free base ($C_8H_9NO_2 + H^+$)
121.05	Loss of methoxycarbonyl radical ($\bullet COOCH_3$)
93.06	Loss of ester group and methyl group

Interpretation and Fragmentation:

The primary ion observed in the positive ion ESI mass spectrum will be the molecular ion of the free base, which is the cation of the salt, at an m/z corresponding to the protonated molecule $[M+H]^+$. Fragmentation of this ion can provide further structural information.



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Figure 2: Proposed fragmentation pathway for Methyl 4-methylnicotinate.

A plausible fragmentation pathway involves the loss of the methoxycarbonyl radical to yield a stable pyridinium ion. Further fragmentation can occur, but the initial losses are often the most diagnostic.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural elucidation and purity assessment of **Methyl 4-methylnicotinate hydrochloride**. By understanding the fundamental principles behind each

technique and the expected spectral features, researchers can confidently verify the identity and quality of this important synthetic intermediate. The data and interpretations presented in this guide, though partially inferred from related structures due to a lack of direct published spectra for the hydrochloride salt, offer a robust framework for the analysis of this and similar pyridine derivatives.

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